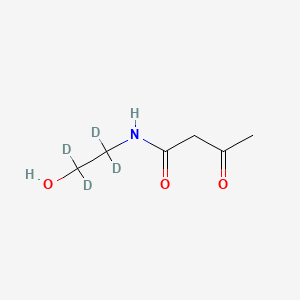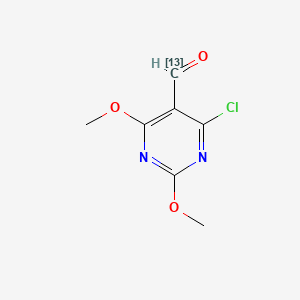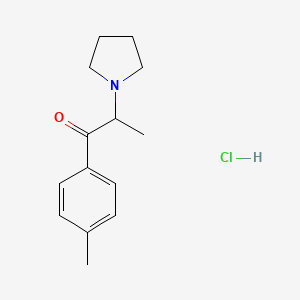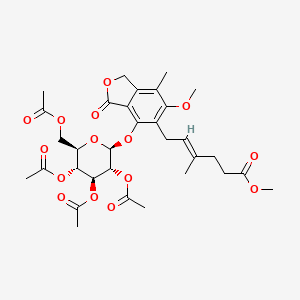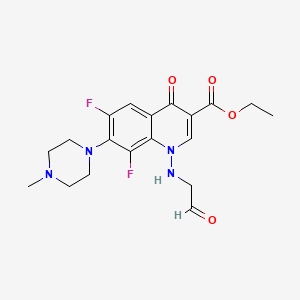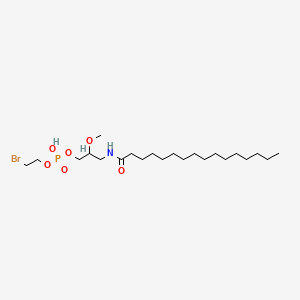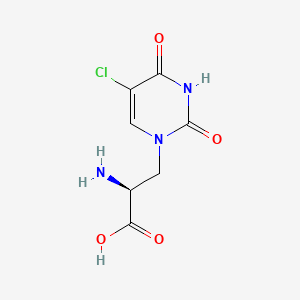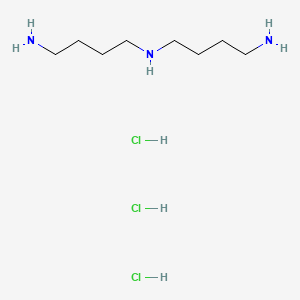
sym-Homo Spermidine Trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
sym-Homo Spermidine Trihydrochloride is an analogue of Spermidine . Spermidine is a polyamine compound found in ribosomes and living tissues, having various metabolic functions within organisms . It plays roles in regulating synaptic plasticity, promoting autophagy, and alleviating oxidative stress in the nervous system .
Mode of Action
It’s known that spermidine, the compound it’s an analogue of, has a role in maintaining the homeostasis of the intracellular environment . It can stabilize biomolecules and promote cell growth by combining with negatively charged DNA and RNA .
Biochemical Pathways
Spermidine is synthesized from putrescine by spermidine synthase . It is a precursor to other polyamines, such as spermine and its structural isomer thermospermine . Spermidine regulates biological processes, such as Ca2+ influx by glutamatergic N-methyl-D-aspartate receptor (NMDA receptor), which has been associated with nitric oxide synthase (NOS) and cGMP/PKG pathway activation and a decrease of Na+, K±ATPase activity in cerebral cortex synaptosomes .
Pharmacokinetics
It’s known that it’s a solid compound and soluble in methanol and water , which could potentially influence its bioavailability.
Result of Action
Spermidine, the compound it’s an analogue of, is a longevity agent in mammals due to various mechanisms of action, including inflammation reduction, lipid metabolism, and regulation of cell growth, proliferation, and death . It’s also known to have neuroprotective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stable isotope-labeled compounds like this are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . The compound’s physical and chemical properties may be affected by its isotopic labeling .
生化分析
Biochemical Properties
sym-Homo Spermidine Trihydrochloride: participates in various biochemical reactions, primarily due to its polyamine structure. Polyamines are known to interact with negatively charged molecules such as DNA, RNA, and proteins. This interaction is facilitated by the multiple amino groups present in the structure of this compound, which can form ionic bonds with phosphate groups in nucleic acids and carboxyl groups in proteins .
The compound is known to interact with enzymes such as ornithine decarboxylase and S-adenosylmethionine decarboxylase , which are key enzymes in the polyamine biosynthesis pathway. These interactions can modulate the activity of these enzymes, thereby influencing the levels of other polyamines within the cell . Additionally, this compound can bind to and stabilize the structure of nucleic acids, protecting them from enzymatic degradation .
Cellular Effects
This compound: exerts various effects on different cell types and cellular processes. It has been shown to influence cell proliferation, differentiation, and apoptosis. In cancer cells, this compound can inhibit cell growth by interfering with the polyamine metabolism, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways, such as the mTOR pathway , which is crucial for cell growth and metabolism .
In neuronal cells, this compound has neuroprotective effects. It can reduce neuroinflammation and protect against neurodegenerative processes by modulating autophagy and reducing the accumulation of toxic protein aggregates . Furthermore, it influences gene expression by interacting with transcription factors and chromatin, thereby affecting the transcriptional regulation of various genes .
Molecular Mechanism
The molecular mechanism of This compound involves several key interactions at the molecular level. The compound can bind to DNA and RNA, stabilizing their structures and protecting them from degradation. This binding can also influence the transcription and translation processes by modulating the accessibility of nucleic acids to transcription factors and ribosomes .
Additionally, this compound can inhibit or activate enzymes involved in polyamine metabolism, such as ornithine decarboxylase and S-adenosylmethionine decarboxylase . These interactions can lead to changes in the levels of other polyamines, thereby affecting cellular functions. The compound also influences gene expression by interacting with chromatin and transcription factors, leading to changes in the transcriptional regulation of various genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, this compound can degrade, leading to a reduction in its efficacy.
Long-term studies have shown that this compound can have sustained effects on cellular functions, such as prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vivo studies, the compound has been shown to have long-term neuroprotective effects, reducing neuroinflammation and protecting against neurodegenerative processes .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound can promote cell growth and differentiation, while at higher doses, it can inhibit cell proliferation and induce apoptosis . In cancer models, high doses of this compound have been shown to effectively inhibit tumor growth and induce cell death .
At very high doses, this compound can have toxic effects, such as inducing oxidative stress and causing damage to cellular structures . Therefore, it is important to carefully determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound: is involved in several metabolic pathways, primarily related to polyamine metabolism. It interacts with enzymes such as ornithine decarboxylase and S-adenosylmethionine decarboxylase, which are key enzymes in the biosynthesis of polyamines . These interactions can modulate the levels of other polyamines, such as spermidine and spermine, within the cell .
The compound can also affect metabolic flux by influencing the activity of enzymes involved in other metabolic pathways, such as the mTOR pathway . This can lead to changes in the levels of various metabolites and affect cellular functions such as growth, differentiation, and apoptosis .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through various mechanisms. The compound can be taken up by cells through polyamine transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to various biomolecules, such as DNA, RNA, and proteins, influencing their functions and localization .
The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . In the brain, the compound can cross the blood-brain barrier and exert its neuroprotective effects by modulating autophagy and reducing neuroinflammation .
Subcellular Localization
This compound: is localized to various subcellular compartments, where it exerts its effects on cellular functions. The compound can be found in the nucleus, where it interacts with DNA and chromatin, influencing gene expression and protecting nucleic acids from degradation . It can also be localized to the cytoplasm, where it interacts with enzymes and other biomolecules involved in polyamine metabolism .
In neuronal cells, this compound can be found in the mitochondria, where it influences mitochondrial function and protects against oxidative stress . The compound can also be localized to other organelles, such as the endoplasmic reticulum and lysosomes, where it modulates various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sym-Homo Spermidine Trihydrochloride typically involves the reaction of putrescine with 4-aminobutylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the trihydrochloride salt . The process involves:
Reactants: Putrescine and 4-aminobutylamine.
Conditions: The reaction is conducted at an optimum temperature of around 35°C and a pH of 7.0.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using a whole-cell biocatalytic system with an NADPH self-sufficient cycle . This method involves the co-expression of specific enzymes in engineered Escherichia coli to achieve high yields and efficiency .
化学反应分析
Types of Reactions: sym-Homo Spermidine Trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of sym-Homo Spermidine, such as N1-(4-Aminobutyl)-1,4-butanediamine and Bis-(4-aminobutyl)amine .
科学研究应用
sym-Homo Spermidine Trihydrochloride has a wide range of applications in scientific research:
相似化合物的比较
Spermidine (C7H19N3): An inhibitor of neuronal nitric oxide synthase and activator of NMDA receptors.
Spermine (C10H26N4): A biogenic polyamine that acts as an NMDA glutamate receptor agonist/antagonist.
Putrescine (C4H12N2): A diamine necessary for optimal cell growth.
Uniqueness: sym-Homo Spermidine Trihydrochloride is unique due to its trihydrochloride form, which enhances its solubility and stability in aqueous solutions . Its ability to stabilize nucleic acids and cellular membranes makes it particularly valuable in research applications .
属性
IUPAC Name |
N'-(4-aminobutyl)butane-1,4-diamine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3.3ClH/c9-5-1-3-7-11-8-4-2-6-10;;;/h11H,1-10H2;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPPINREBNQPGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCCN)CN.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
